2-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-amine
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Overview
Description
2-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-amine is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with isopropylamine in the presence of a catalyst to form the desired benzopyran structure. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
2-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. For example, it may modulate the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-amine
- 2-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-5-amine
Uniqueness
2-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-amine is unique due to its specific substitution pattern on the benzopyran ring, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the amine functionality at specific positions can lead to distinct interactions with molecular targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-propan-2-yl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C12H17NO/c1-8(2)12-10(13)7-9-5-3-4-6-11(9)14-12/h3-6,8,10,12H,7,13H2,1-2H3 |
InChI Key |
RHBGUFZJAUUFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
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